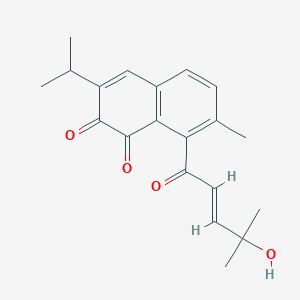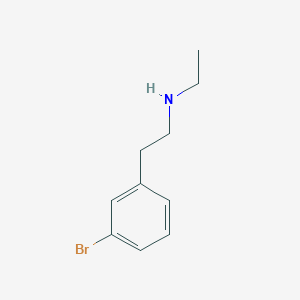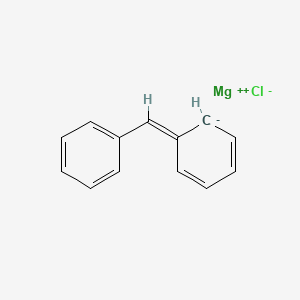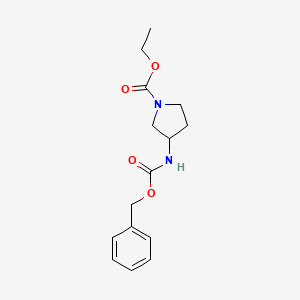
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and an ethyl ester group. The compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with ethyl chloroformate and benzyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-(methoxycarbonylamino)pyrrolidine-1-carboxylate: This compound lacks the phenyl group, which can affect its reactivity and applications.
Ethyl 3-(benzylamino)pyrrolidine-1-carboxylate: The presence of a benzyl group instead of a phenylmethoxycarbonyl group can lead to different chemical properties and uses.
Eigenschaften
Molekularformel |
C15H20N2O4 |
|---|---|
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
ethyl 3-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-2-20-15(19)17-9-8-13(10-17)16-14(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,18) |
InChI-Schlüssel |
GSADEPXJMWKFRS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N1CCC(C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


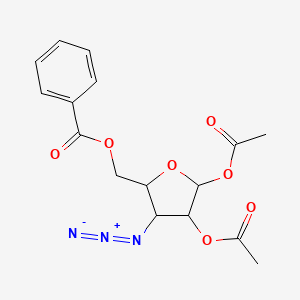
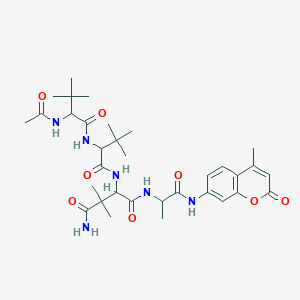
![methyl 4-nitro-3-[[(2S)-oxetan-2-yl]methylamino]benzoate](/img/structure/B15094106.png)
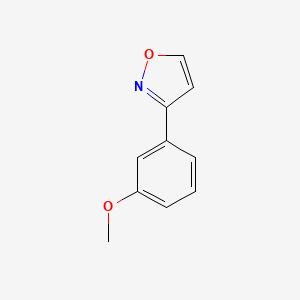
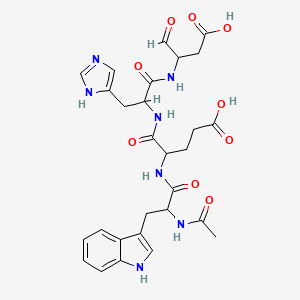
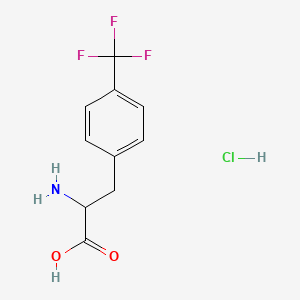
![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonamide](/img/structure/B15094142.png)
![N-[3-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B15094150.png)
![N-[1-(5-Methylthiophen-2-YL)ethyl]cyclopropanamine](/img/structure/B15094152.png)
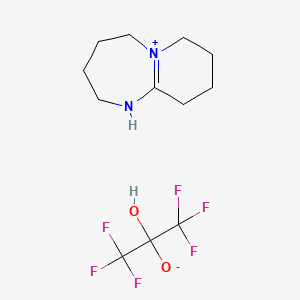
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
